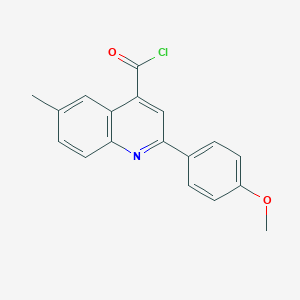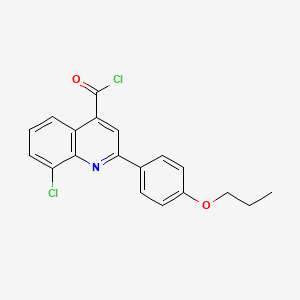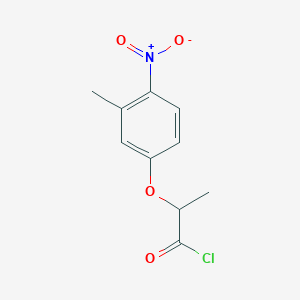![molecular formula C14H10Cl2O2 B1453489 3-[(4-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-07-0](/img/structure/B1453489.png)
3-[(4-Chlorobenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It serves as a specialty reagent in the identification and quantification of proteins, particularly in the development of proteomic profiling techniques that can lead to a better understanding of disease mechanisms .
Drug Synthesis
3-[(4-Chlorobenzyl)oxy]benzoyl chloride: is valuable in the synthesis of pharmaceutical drugs. It acts as an intermediate in the creation of various pharmacologically active molecules. Its reactivity with different organic compounds allows for the construction of complex drug molecules with potential therapeutic effects.
Organic Chemistry Studies
In the field of organic chemistry, this chemical is used to study reaction mechanisms and synthesize new organic compounds. Its structure is beneficial for understanding the interactions between different chemical groups and the outcomes of organic reactions.
Analytical Chemistry
In analytical chemistry, 3-[(4-Chlorobenzyl)oxy]benzoyl chloride is used as a standard or reference compound. It helps in calibrating instruments and validating methods that are crucial for accurate measurement and analysis of chemical substances .
X-ray Crystallography
The molecular structure of similar benzyl halides has been determined through X-ray crystallography. This technique can be applied to 3-[(4-Chlorobenzyl)oxy]benzoyl chloride to gain insights into its crystal structure and molecular interactions, which is essential for the design of new compounds with desired properties .
Zeeman Quadrupole Spectroscopy
The angles between the ring-Cl bonds in adjacent molecules of similar compounds have been studied using Zeeman quadrupole spectroscopy. This application could extend to 3-[(4-Chlorobenzyl)oxy]benzoyl chloride to provide structural information that is critical for understanding its chemical behavior .
Controlled Environment and Cleanroom Solutions
Lastly, this compound may find applications in controlled environments and cleanroom solutions where high purity and specific chemical properties are required. It could be used in processes that require stringent control of chemical contaminants .
Safety and Hazards
While specific safety and hazard information for “3-[(4-Chlorobenzyl)oxy]benzoyl chloride” is not available in the sources I found, similar compounds like benzoyl chloride are known to be hazardous. They can cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDGGMGPOWDCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)

